3-(2-Ethoxyphenyl)thiolan-3-ol

Description

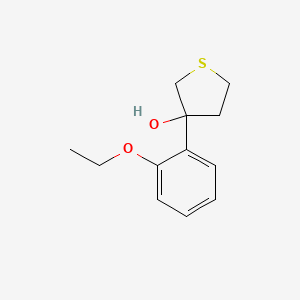

3-(2-Ethoxyphenyl)thiolan-3-ol is a five-membered heterocyclic compound featuring a thiolan (tetrahydrothiophene) ring substituted with a hydroxyl group and a 2-ethoxyphenyl moiety at the 3-position. The ethoxyphenyl group is oriented in a nearly co-planar arrangement with the heterocyclic ring, a structural feature observed in related compounds that influences electronic conjugation and intermolecular interactions .

Properties

IUPAC Name |

3-(2-ethoxyphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-14-11-6-4-3-5-10(11)12(13)7-8-15-9-12/h3-6,13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWWPKFCZJNJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxyphenylthiol with an epoxide under acidic conditions to form the thiolane ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiolanes depending on the reagents used.

Scientific Research Applications

3-(2-Ethoxyphenyl)thiolan-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.

Industry: Used in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane ring and ethoxyphenyl group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4-Ethoxythiophene-3-carboxylic Acid

- Core Structure : Thiophene ring (unsaturated five-membered sulfur-containing heterocycle).

- Functional Groups : 4-Ethoxy and carboxylic acid substituents.

- The unsaturated thiophene ring in 4-ethoxythiophene-3-carboxylic acid contrasts with the saturated thiolan ring in 3-(2-Ethoxyphenyl)thiolan-3-ol, leading to differences in rigidity and electronic properties. Both compounds are discontinued, indicating shared challenges in commercial viability .

(Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

- Core Structure: Thiazolidinone ring (five-membered ring with nitrogen and sulfur).

- Functional Groups : 2-Ethoxyphenyl, thioxo, and 4-chlorobenzylidene substituents.

- Comparison: The thiazolidinone ring introduces a lactam structure, enabling conjugation and charge delocalization, unlike the hydroxylated thiolan ring in this compound. This compound exhibits notable optical and electronic properties, making it suitable as an exciton-blocking layer in organic solar cells.

Thiophene- and Naphthalene-Based Analogues (USP-Related Compounds)

- Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

- Comparison: These compounds, often monitored as pharmaceutical impurities, incorporate thiophene or naphthalene cores instead of thiolan. The ethoxyphenyl group in this compound may confer distinct solubility or metabolic stability compared to thiophene-based analogues.

Data Table: Key Comparative Features

Research Findings and Implications

- Structural Insights: The co-planarity of the ethoxyphenyl group in this compound (analogous to 2-aminobenzothiazole) may enhance π-π stacking interactions, but its saturated thiolan ring limits conjugation compared to thiazolidinone or thiophene derivatives .

- Synthesis and Stability: Discontinuation of this compound and its thiophene analogue suggests synthetic complexities or instability under standard conditions, contrasting with the stabilized thiazolidinone derivative used in optoelectronics .

- Functional Potential: While this compound lacks documented applications in electronics or medicine, its structural analogs demonstrate versatility in materials science and pharmaceuticals, underscoring the importance of ring functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.